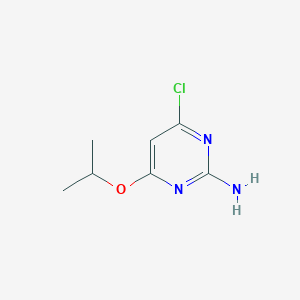
2-Chloro-5-(3,4-dichlorobenzoyl)pyridine
Vue d'ensemble
Description
“2-Chloro-5-(3,4-dichlorobenzoyl)pyridine” is a chemical compound with the molecular formula C12H6Cl3NO . It has a molecular weight of 286.54 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone .
Synthesis Analysis
The synthesis of such compounds often involves reactions with organolithium reagents . For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3,4-dichlorobenzoyl)pyridine” can be represented by the InChI code: 1S/C12H6Cl3NO/c13-9-3-1-2-8(11(9)15)12(17)7-4-5-10(14)16-6-7/h1-6H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(3,4-dichlorobenzoyl)pyridine” include a molecular weight of 286.54 .Applications De Recherche Scientifique
Agrochemical Industry
2-Chloro-5-(3,4-dichlorobenzoyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives, such as trifluoromethylpyridines (TFMP), are extensively used in crop protection. These compounds help in the development of pesticides that are more effective and environmentally friendly. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of TFMP derivatives .
Pharmaceutical Development
In the pharmaceutical sector, derivatives of 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine are utilized for their potential biological activities. They serve as intermediates in the creation of drugs that exhibit a range of therapeutic effects, including anti-inflammatory, antidepressant, and cardiotonic properties .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives are also used in veterinary medicine. They contribute to the formulation of veterinary products that can treat various animal health issues, ensuring better well-being for livestock and pets .
Synthesis of Functional Materials
The compound is involved in the synthesis of functional materials, particularly in the development of organic compounds containing fluorine. These materials have applications in advanced technologies, including electronics and functional coatings, due to their unique properties imparted by the fluorine content .
Biological Research
Research into the biological activities of 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine derivatives has shown promise in various fields, including antiviral, antimicrobial, and cytotoxic activities. This makes them valuable for the development of new treatments and for understanding disease mechanisms .
Environmental Science
Derivatives of this compound are being studied for their environmental applications, such as in the treatment of pollutants. Their unique chemical properties may contribute to more efficient and less harmful methods of environmental remediation .
Material Chemistry
In material chemistry, the compound’s derivatives are explored for their potential in creating new types of polymers and composites. These materials could have enhanced properties like increased strength, durability, or chemical resistance, which are desirable in various industrial applications .
Safety and Hazards
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-9-3-1-7(5-10(9)14)12(17)8-2-4-11(15)16-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNSZXURZYUOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CN=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222764 | |
| Record name | (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187168-32-6 | |
| Record name | (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)



